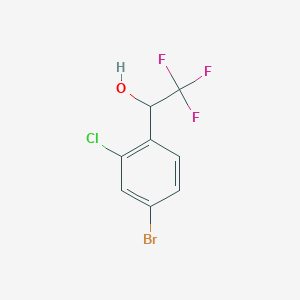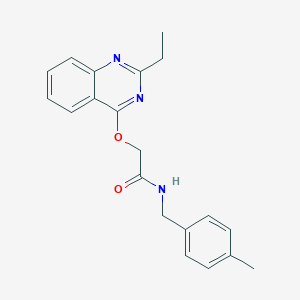![molecular formula C17H21N3O5S2 B2498318 Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate CAS No. 912906-72-0](/img/structure/B2498318.png)
Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a chemical compound that has been widely researched for its potential use in scientific applications. This compound is a member of the oxadiazole family, which has been shown to have various biological activities. The purpose of
Applications De Recherche Scientifique
Sure! Here’s a comprehensive analysis of the scientific research applications of Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate:
Pharmaceutical Development
Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate: has shown potential in pharmaceutical research, particularly as a cathepsin K inhibitor . Cathepsin K is an enzyme involved in bone resorption, and its inhibition is a promising strategy for treating osteoporosis and other bone-related diseases . The compound’s structure allows for effective binding and inhibition, making it a candidate for further drug development.
Anticancer Research
This compound’s unique structure, featuring an oxadiazole ring, has been investigated for its anticancer properties . Oxadiazole derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis . Research has focused on modifying the compound to enhance its selectivity and potency against various cancer cell lines.
Antimicrobial Applications
The sulfonyl and oxadiazole groups in this compound contribute to its potential as an antimicrobial agent . Studies have shown that such compounds can disrupt bacterial cell walls and inhibit the growth of various pathogens . This makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Neuroprotective Agents
Research has explored the use of this compound as a neuroprotective agent . The azepane ring in its structure is similar to those found in compounds that protect neurons from oxidative stress and inflammation . This application is particularly relevant for diseases like Alzheimer’s and Parkinson’s, where neuroprotection is crucial.
Anti-inflammatory Properties
The compound’s sulfonyl group has been linked to anti-inflammatory effects . It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Enzyme Inhibition Studies
Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate: has been used in studies focusing on enzyme inhibition . Its ability to inhibit specific enzymes, such as proteases and kinases, has been valuable in understanding enzyme function and developing enzyme-targeted therapies .
Material Science Applications
Beyond biological applications, this compound has potential in material science . Its unique chemical structure can be utilized in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength .
Agricultural Chemistry
In agricultural chemistry, this compound has been explored for its herbicidal and pesticidal properties . The oxadiazole ring is known to interfere with plant growth and pest metabolism, making it a candidate for developing new agrochemicals .
Propriétés
IUPAC Name |
methyl 2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-24-15(21)12-26-17-19-18-16(25-17)13-7-6-8-14(11-13)27(22,23)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLXWKRSIPJZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


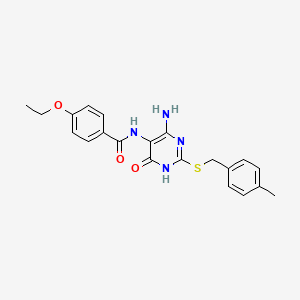

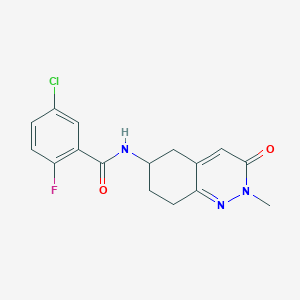
![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)
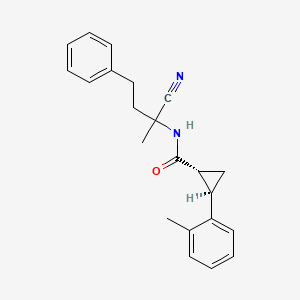
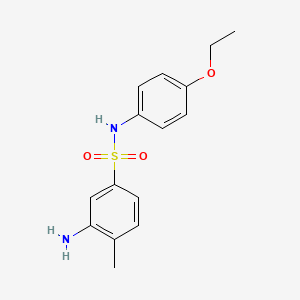
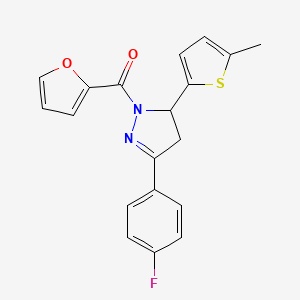
![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)
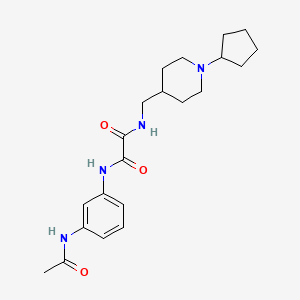
![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)
